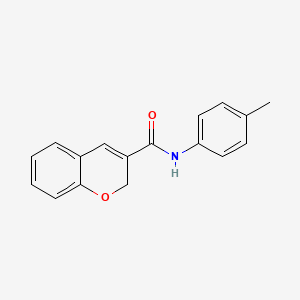

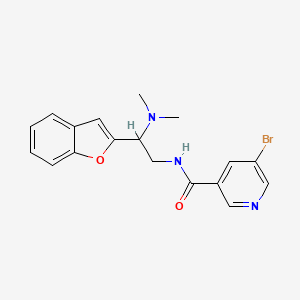

3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and an oxadiazole group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular formula of this compound is C13H9BrClNO, and its average mass is 310.574 Da . The molecule contains a bromine atom, a chlorine atom, and an oxadiazole ring attached to a benzene ring, which is further connected to an amide group .Scientific Research Applications

Anticancer Activity

3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with critical cellular pathways, making it a candidate for further study in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory mediators and pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antimicrobial Activity

Researchers have explored the antimicrobial effects of 3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. It shows activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes or essential enzymes, making it a potential antibiotic candidate .

Inhibition of Enzymes

The compound’s oxadiazole moiety may interact with specific enzymes. Researchers have investigated its inhibitory effects on enzymes involved in various metabolic pathways. For instance, it could inhibit proteases, kinases, or other critical enzymes, providing opportunities for drug development .

Potential Agrochemical Applications

Given its diverse biological activities, 3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide might find applications in agriculture. It could serve as a pesticide or fungicide, protecting crops from pests and diseases. Further studies are needed to assess its safety and efficacy in this context .

Indole Derivatives and Plant Hormones

Interestingly, indole derivatives play essential roles in plant biology. While not directly related to 3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, understanding its structural similarities to indole compounds could shed light on its potential interactions with plant hormone pathways. For example, indole-3-acetic acid, a natural plant hormone, is derived from tryptophan and influences plant growth and development .

Safety and Hazards

properties

IUPAC Name |

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCQELWEQQGFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)

![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)

![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/no-structure.png)

![methyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2428464.png)

![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)